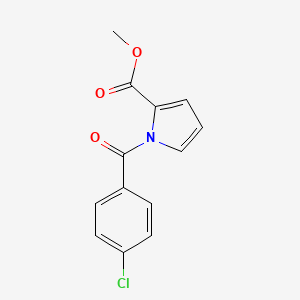

methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate

Description

Methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a 4-chlorobenzoyl substituent at the N1 position and a methyl ester group at the C2 position of the pyrrole ring. Pyrrole derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

methyl 1-(4-chlorobenzoyl)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMKZZVFOJHKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the reaction of 1H-pyrrole-2-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzoyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that pyrrole-based compounds can inhibit bacterial DNA gyrase B, which is crucial for bacterial replication. For instance, halogen-substituted pyrroles have been synthesized that exhibit nanomolar inhibition against gram-positive bacterial strains, showcasing the potential of these compounds as antibacterial agents .

Anti-Tuberculosis Properties

Recent studies have highlighted the efficacy of pyrrole derivatives in combating drug-resistant tuberculosis. Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, with minimal cytotoxicity and effective inhibition of mycolic acid biosynthesis . The structure-activity relationship studies suggest that modifications to the pyrrole ring can enhance anti-TB activity significantly.

Synthesis and Chemical Reactions

Green Chemistry Approaches

The synthesis of this compound can be facilitated using environmentally benign solvents. For instance, deep eutectic solvents have been employed successfully in the regioselective synthesis of pyrroles, including this compound. The use of choline hydroxide as a base allows for mild reaction conditions and easy product isolation, making it a sustainable choice for chemical synthesis .

Material Science

Polymer Chemistry

Compounds like this compound are also being explored for their potential in polymer applications. Due to their unique electronic properties, pyrrole derivatives can be incorporated into conductive polymers, which are valuable in electronic devices and sensors.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of various pyrrole derivatives, this compound was tested against multiple bacterial strains. The compound displayed significant inhibition at low concentrations, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anti-Tuberculosis Research

A series of pyrrole-2-carboxamides were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results with MIC values below 0.016 μg/mL, suggesting strong potential for further development as anti-TB drugs .

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its interaction with cellular pathways involved in apoptosis and cell proliferation suggests potential anticancer properties .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Spectroscopic Data : While analogs like 2a–2k are characterized via FT-IR, NMR, and MS , similar data for the target compound are absent in the provided evidence.

- Crystallography : The crystal structure of the target compound is unreported, but software like SHELXL and ORTEP could aid in modeling its conformation and packing.

Biological Activity

Methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 265.68 g/mol. The compound features a pyrrole ring substituted with a 4-chlorobenzoyl group and a methoxycarbonyl group, which enhances its reactivity and potential biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition may reduce the production of pro-inflammatory mediators, suggesting potential applications in anti-inflammatory therapies.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.

- Antiviral Efficacy : In vitro tests demonstrated that related pyrrole derivatives exhibited IC50 values in the low micromolar range against HSV-1. The presence of electron-withdrawing groups, like the chlorobenzoyl moiety, was associated with increased activity .

- Cytotoxicity Assessments : Cytotoxicity assays revealed that while some derivatives showed potent biological activity, they also exhibited varying degrees of cytotoxicity. Compounds with bulky substituents often displayed lower cytotoxicity while maintaining efficacy against target enzymes .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition of pathogens | |

| Antiviral | IC50 against HSV-1 < 50 µM | |

| Enzyme Inhibition | Significant COX inhibition |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Biological Activity | Comments |

|---|---|---|

| Methyl 1-(4-chlorobenzoyl) | Moderate antiviral | Enhanced by ester groups |

| Methyl 1-(phenyl) | Low antimicrobial | Less effective than chlorinated variants |

| Methyl 1-(bromo) | High cytotoxicity | Effective but toxic |

Q & A

Basic: What is the standard synthetic route for methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate?

Answer:

The compound is synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves reacting methyl 1H-pyrrole-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere). The reaction mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (e.g., washing with NaHCO₃ and brine) and purification via column chromatography or recrystallization .

Key Steps:

- Reagents: 4-Chlorobenzoyl chloride, triethylamine, DCM.

- Conditions: Room temperature, anhydrous, nitrogen atmosphere.

- Purification: Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol.

Basic: How is the structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- ¹H NMR: Distinct peaks for the pyrrole ring (δ ~6.2–6.5 ppm), 4-chlorobenzoyl aromatic protons (δ ~7.4–7.6 ppm), and methyl ester (δ ~3.8 ppm) .

- ESI-MS: Molecular ion peak [M+H]⁺ at m/z 280.1 (calculated for C₁₃H₁₀ClNO₃).

- IR Spectroscopy: Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and benzoyl carbonyl (~1650 cm⁻¹).

Example NMR Data (from analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyrrole C3-H | 6.32 (s, 1H) | |

| 4-Chlorobenzoyl aromatic H | 7.38–7.57 (m, 2H) | |

| Methyl ester (COOCH₃) | 3.8 (s, 3H) |

Advanced: How can reaction yields be optimized during acylation of the pyrrole core?

Answer:

Yield optimization strategies include:

- Catalyst Use: Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency via nucleophilic catalysis .

- Stoichiometry: Use a 1.2–1.5 molar excess of 4-chlorobenzoyl chloride to drive the reaction to completion.

- Solvent Choice: Replace DCM with THF or acetonitrile for improved solubility of intermediates.

- Temperature Control: Mild heating (40–50°C) may accelerate reactivity without promoting side reactions .

Note: Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3) to avoid over-acylation or hydrolysis of the ester group .

Advanced: What are common byproducts in this synthesis, and how are they resolved?

Answer:

Byproducts:

- Diacylated Pyrrole: Due to over-reactivity at the pyrrole N1 and C5 positions.

- Ester Hydrolysis Products: From residual moisture in the reaction mixture.

Resolution Methods:

- Chromatography: Use gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate mono- and diacylated species.

- Acid-Base Extraction: Remove hydrolyzed carboxylic acid byproducts via aqueous NaHCO₃ wash .

- Crystallization: Selective recrystallization in ethanol/water mixtures isolates the pure mono-acylated product .

Advanced: How does substituent positioning on the pyrrole ring influence reactivity and regioselectivity?

Answer:

- Electronic Effects: The electron-rich pyrrole C2 and C5 positions are prone to electrophilic attack. The ester group at C2 deactivates the ring, directing acylation to the N1 position.

- Steric Hindrance: Bulky substituents (e.g., methyl groups) at C3 or C5 reduce acylation efficiency, favoring N1 functionalization .

- Directing Groups: Use protecting groups (e.g., Boc) on the pyrrole nitrogen to control regioselectivity .

Experimental Insight:

In analogous compounds, the 4-chlorobenzoyl group preferentially occupies the N1 position due to steric and electronic factors, as confirmed by X-ray crystallography .

Basic: What solubility properties make this compound suitable for biological assays?

Answer:

- Hydrophobicity: The ester and benzoyl groups confer moderate lipophilicity (logP ~2.5), enabling solubility in DMSO or ethanol for in vitro studies.

- Salt Formation: Conversion to a hydrochloride salt (if applicable) enhances aqueous solubility for pharmacokinetic assays .

Recommended Stock Solution:

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?

Answer:

SAR Design Strategies:

- Analog Synthesis: Modify the benzoyl group (e.g., replace Cl with F or CF₃) or pyrrole substituents (e.g., methyl to ethyl esters) .

- Biological Testing: Screen analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR .

- Computational Modeling: Perform docking studies to correlate substituent effects with target affinity (e.g., using AutoDock Vina) .

Case Study:

Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives showed enhanced anticancer activity when substituted with electron-withdrawing groups on the benzoyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.